4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-

Description

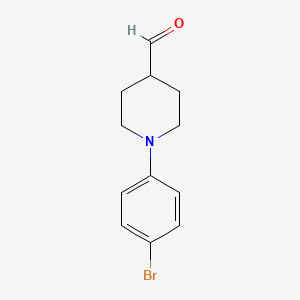

4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- (CAS: 2090549-48-5) is a piperidine derivative featuring a 4-bromophenyl substituent and an aldehyde functional group. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol . Structurally, the compound consists of a piperidine ring with a 4-bromophenyl group attached to the nitrogen (position 1) and a carboxaldehyde group at position 4.

The compound’s SMILES notation, N1CCC(C2=CC=C(Br)C=C2)(C=O)CC1, highlights the spatial arrangement of substituents. Its aldehyde group enables participation in condensation and nucleophilic addition reactions, making it a versatile intermediate in synthesizing more complex molecules, such as pharmaceuticals or ligands for catalysis .

Properties

CAS No. |

1296223-52-3 |

|---|---|

Molecular Formula |

C12H14BrNO |

Molecular Weight |

268.15 g/mol |

IUPAC Name |

1-(4-bromophenyl)piperidine-4-carbaldehyde |

InChI |

InChI=1S/C12H14BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,9-10H,5-8H2 |

InChI Key |

HXULFIWFWLNSNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The principal synthetic approach to 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- involves the reaction of 4-bromobenzaldehyde with piperidine under controlled conditions. This reaction typically proceeds through nucleophilic substitution or condensation mechanisms, where the piperidine nitrogen attacks the aldehyde carbon, forming the desired product. Catalysts and solvents are employed to optimize reaction rates and selectivity.

- Reaction Example:

4-bromobenzaldehyde + piperidine → 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-

The reaction is often carried out in organic solvents such as dichloromethane or methanol, with temperature control between 0–25°C to prevent side reactions. Catalysts such as tetra-n-butylammonium salts may be used to enhance yield and selectivity.

Industrial Production Techniques

Industrial scale synthesis incorporates automated reaction systems to ensure reproducibility and high throughput. Key steps include:

- Controlled heating and stirring to maintain reaction homogeneity.

- Use of alkali bases like potassium tert-butoxide or sodium tert-amylate to facilitate nucleophilic aromatic substitution when starting from bromobenzene and piperidine, forming N-phenylpiperidine intermediates.

- Subsequent bromination of N-phenylpiperidine using brominating agents such as N-bromosuccinimide or dibromohydantoin in solvents like acetonitrile or dichloromethane, with catalysts like tetra-n-butylammonium tetraphenylborate to yield the 1-(4-bromophenyl) piperidine derivative.

- Purification by recrystallization (commonly using dichloromethane and n-heptane mixtures) or vacuum distillation to achieve high purity (>95%).

Detailed Two-Step Synthesis Route (Industrial Example)

| Step | Reactants & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Bromobenzene (50 g, 0.318 mol), Piperidine (28.5 g, 0.334 mol), Sulfolane, Potassium tert-butoxide (64.2 g, 0.572 mol); heated at 150–180°C for 4 hours | Nucleophilic substitution to form N-phenylpiperidine intermediate | 84.1% yield; HPLC purity 99.2% |

| 2 | N-phenylpiperidine, Brominating reagent (N-bromosuccinimide or dibromohydantoin), Organic solvent (acetonitrile or dichloromethane), Catalyst (0.02–0.15 eq tetra-n-butylammonium tetraphenylborate), 15–40°C | Bromination to introduce bromine at para position, forming 1-(4-bromophenyl) piperidine | High yield; purified by vacuum distillation or recrystallization |

This method is advantageous due to its simplicity, cost-effectiveness, and suitability for scale-up production.

Alternative Synthetic Routes

Other methods reported include:

- Catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using rhodium catalysts in methanol with triethylamine under hydrogen atmosphere to yield 4-(4-bromophenyl)piperidine as an intermediate, which can be further functionalized to the aldehyde derivative.

- Direct coupling of piperidine with 4-bromophenylboronic acid using palladium catalysts, though this method is less favored industrially due to high catalyst cost and lower yields (~58%).

Reaction Conditions and Optimization

Catalysts and Reagents

- Bases: Potassium tert-butoxide and sodium tert-amylate are effective for nucleophilic substitution steps, providing high conversion rates.

- Brominating agents: N-bromosuccinimide and dibromohydantoin are preferred for selective bromination under mild conditions.

- Catalysts: Phase transfer catalysts such as tetra-n-butylammonium tetraphenylborate promote bromination efficiency and selectivity.

Solvents

Temperature and Time

- Nucleophilic substitution is conducted at elevated temperatures (150–180°C) for several hours (typically 4 hours) to ensure complete reaction.

- Bromination occurs at moderate temperatures (15–40°C) to avoid side reactions and decomposition.

- Reaction times vary but are generally optimized between 2–24 hours depending on catalyst and scale.

Purification and Characterization

Purification Techniques

- Recrystallization: Using solvent mixtures such as dichloromethane:n-heptane (1:4) to obtain high-purity crystalline product.

- Vacuum Distillation: Applied to remove volatile impurities and concentrate the product without thermal degradation.

- Chromatography: Column chromatography may be used in laboratory settings for purity enhancement.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- High-Performance Liquid Chromatography (HPLC): To determine purity (>95% industrial standard).

- Gas Chromatography-Mass Spectrometry (GC-MS): For molecular weight confirmation and impurity profiling.

- Elemental Analysis: Validates molecular formula and halogen content.

Research Outcomes and Applications

- The aldehyde moiety in 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- makes it reactive for further transformations such as Schiff base formation, useful in coordination chemistry and drug design.

- The bromophenyl substituent enhances lipophilicity and biological activity, making the compound valuable in medicinal chemistry as an intermediate for neurological agents and enzyme inhibitors.

- Industrial synthesis methods prioritize cost-effectiveness and scalability, with recent advances reducing reliance on expensive palladium catalysts and improving yields.

Summary Table of Preparation Methods

Scientific Research Applications

4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and receptor binding.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, making it a valuable tool in drug discovery and development. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position and Functional Groups :

- The target compound’s aldehyde group distinguishes it from carboxylic acid derivatives (e.g., ) and carboxamides (e.g., ). The aldehyde enhances its reactivity in Schiff base formation, useful in synthesizing imines for coordination chemistry .

- Compounds with carboxylic acid groups (e.g., ) are often utilized as salts (e.g., hydrochlorides) to improve solubility for drug formulation.

Physicochemical Properties: The molecular weight varies significantly based on substituents. For instance, the HCl salt in has a higher molecular weight (354.64 g/mol) due to the chloride ion and benzyl group.

Biological and Synthetic Relevance :

Biological Activity

4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is a chemical compound notable for its structural characteristics and potential biological activities. This compound features a piperidine ring with a bromophenyl substituent, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H12BrN

- Molecular Weight: 251.13 g/mol

- IUPAC Name: 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-

The presence of the bromophenyl group is significant as halogenated phenyl groups often enhance the lipophilicity and biological activity of organic compounds.

Mechanisms of Biological Activity

The biological activity of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- can be attributed to several mechanisms:

- Receptor Interaction: The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which could lead to therapeutic effects in conditions like inflammation or cancer.

- Antimicrobial Properties: Some studies suggest that derivatives of piperidine compounds exhibit antimicrobial activity, which may extend to this compound.

Antimicrobial Activity

A study investigated the antimicrobial properties of various piperidine derivatives, including 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-. Results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Neuropharmacological Studies

Research has shown that piperidine derivatives can modulate neurotransmitter levels. A specific study on related compounds indicated that they could act as agonists or antagonists at dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various concentrations of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations of 50 µg/mL and above, suggesting its potential as an antimicrobial agent .

| Concentration (µg/mL) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 10 | 20 | 15 |

| 50 | 70 | 60 |

| 100 | 90 | 85 |

Case Study 2: Neuropharmacological Effects

A study evaluated the effects of a related piperidine compound on behavioral models in rodents. The compound exhibited antidepressant-like effects in the forced swim test and tail suspension test, indicating its potential for further development as a therapeutic agent for mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized using bromophenyl precursors under alkaline conditions (e.g., NaOH in dichloromethane). Reaction optimization includes controlling temperature (0–25°C), stoichiometry of reagents, and purification via column chromatography or recrystallization . Purity (>95%) can be achieved through repeated washing with solvents like ethyl acetate and hexane .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : To verify purity (>95% as per industrial standards) .

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromophenyl and piperidine moieties). For example, aromatic protons in the 7.2–7.6 ppm range and aldehyde protons near 9.8 ppm .

- Elemental analysis : To validate molecular formula (e.g., CHBrNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to bromophenyl derivatives) .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, piperidine rings in related compounds exhibit chair conformations with C–C bond lengths of 1.52–1.54 Å and N–C distances of 1.47 Å . Data refinement using software like SHELX or OLEX2 can resolve disorder in aromatic/aldehyde groups .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing aldehyde reactivity) .

- Molecular docking : Screen against targets (e.g., enzymes or receptors) using AutoDock Vina. The bromophenyl group may enhance hydrophobic interactions, while the aldehyde could form Schiff bases with lysine residues .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted bromophenyl precursors).

- Dynamic NMR : Assess rotational barriers in the piperidine ring, which may cause splitting of peaks at low temperatures .

- Isotopic labeling : Introduce C or N to trace ambiguous signals .

Q. What strategies enhance the compound’s stability during long-term storage or biological assays?

- Methodological Answer :

- Lyophilization : Convert to a stable powder under vacuum to prevent hydrolysis of the aldehyde group.

- Antioxidants : Add 0.1% BHT to solutions to inhibit oxidation .

- pH control : Store in neutral buffers (pH 6–8) to avoid acid/base degradation .

Data Contradiction & Experimental Design

Q. How should researchers validate conflicting reports on the compound’s biological activity?

- Methodological Answer :

- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal assays : Combine enzymatic assays (e.g., IC) with cellular viability tests (MTT assay) to distinguish direct activity from cytotoxicity .

- Control experiments : Include structurally similar analogs (e.g., 4-chlorophenyl derivatives) to isolate the bromine’s role .

Q. What experimental controls are essential when studying the compound’s role in catalytic or medicinal applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.